2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Overview
Description
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine plays a significant role in the study of cytochrome P450 (CYP) isoforms, crucial for metabolizing various drugs. Selective inhibitors of these isoforms are essential for understanding drug-drug interactions and predicting the metabolic pathways of new therapeutic compounds. This research underlines the importance of specific inhibitors in determining the involvement of CYP isoforms in drug metabolism, highlighting the need for careful in vitro assessment to prevent potential drug interactions (Khojasteh et al., 2011).
Synthesis of N-heterocycles via Sulfinimines
The chemical's structure has implications in the synthesis of N-heterocycles, particularly through the use of chiral sulfinamides like tert-butanesulfinamide. This approach is crucial for creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are key components in many natural products and therapeutically relevant compounds. The methodology discussed offers a pathway to accessing these important structures, showcasing the broad applicability and importance of sulfinamide-mediated asymmetric synthesis in pharmaceutical research (Philip et al., 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives, including the compound , have a wide range of applications, from medicinal uses to chemosensing. These derivatives demonstrate activities such as antifungal, antibacterial, and anticancer effects. Furthermore, they can act as highly effective chemosensors for various ions and species, underlining their versatility and significant potential in both health-related fields and analytical chemistry. This broad spectrum of activities highlights the compound's role in developing new therapeutics and diagnostic tools (Abu-Taweel et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-14-12(13)8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYRWOJHUWOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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